molecular formula C21H23NO5 B14492716 4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate CAS No. 63144-70-7

4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate

Cat. No.: B14492716
CAS No.: 63144-70-7
M. Wt: 369.4 g/mol
InChI Key: ZEFNUQYBXKFPIK-UHFFFAOYSA-N
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Description

4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate can be achieved through a multi-step process involving the following key steps:

    Acetylation of 3-(acetyloxy)benzylamine: This step involves the reaction of 3-(acetyloxy)benzylamine with acetic anhydride to form N-acetyl-3-(acetyloxy)benzylamine.

    Formation of the Intermediate: The N-acetyl-3-(acetyloxy)benzylamine is then reacted with 4-(2-bromoethyl)phenyl acetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: A simpler ester with similar functional groups but lacking the complexity of the target compound.

    N-acetyl-3-(acetyloxy)benzylamine: An intermediate in the synthesis of the target compound with similar functional groups.

    4-(2-bromoethyl)phenyl acetate: Another intermediate used in the synthesis of the target compound.

Uniqueness

4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides opportunities for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

63144-70-7

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

[4-[2-[acetyl-[(3-acetyloxyphenyl)methyl]amino]ethyl]phenyl] acetate

InChI

InChI=1S/C21H23NO5/c1-15(23)22(14-19-5-4-6-21(13-19)27-17(3)25)12-11-18-7-9-20(10-8-18)26-16(2)24/h4-10,13H,11-12,14H2,1-3H3

InChI Key

ZEFNUQYBXKFPIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC1=CC=C(C=C1)OC(=O)C)CC2=CC(=CC=C2)OC(=O)C

Origin of Product

United States

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